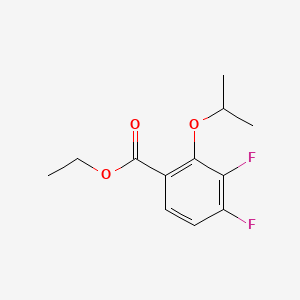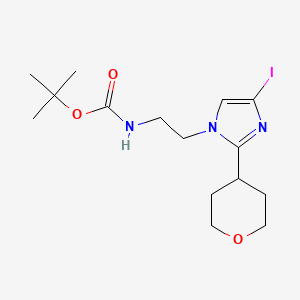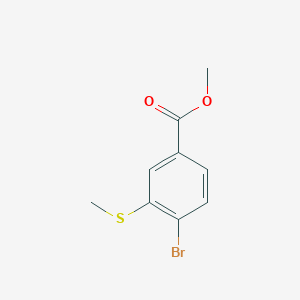
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves the sulfonation of 2,4-dimethylaniline. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylaniline: Similar in structure but lacks the sulfonic acid group.
5-Amino-2,4-dimethylbenzenesulfonic acid: Similar but with an amino group instead of a methyl group.
m-Xylidine: Similar but without the sulfonic acid group.
Uniqueness
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate is unique due to the presence of both methyl and sulfonic acid groups, which confer specific chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C8H12NNaO4S |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
sodium;5-amino-2,4-dimethylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C8H11NO3S.Na.H2O/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;;/h3-4H,9H2,1-2H3,(H,10,11,12);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
SRNFSIHXSQSSFK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)





![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)




![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

